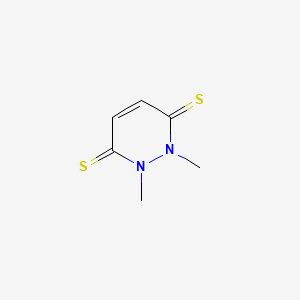
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione is a heterocyclic compound with a unique structure that includes two sulfur atoms and a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylhydrazine with carbon disulfide in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dione: This compound is similar in structure but lacks the sulfur atoms.
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithiol: This compound contains two thiol groups instead of dithione groups.
Uniqueness
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione is unique due to the presence of two sulfur atoms in its structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
54320-89-7 |
|---|---|
Molekularformel |
C6H8N2S2 |
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
1,2-dimethylpyridazine-3,6-dithione |
InChI |
InChI=1S/C6H8N2S2/c1-7-5(9)3-4-6(10)8(7)2/h3-4H,1-2H3 |
InChI-Schlüssel |
YZUDWMYYTCGEAD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=S)C=CC(=S)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















